5-(4-Bromophenyl)-1-cyclopentyl-4-methyl-1H-imidazol-2-amine

Description

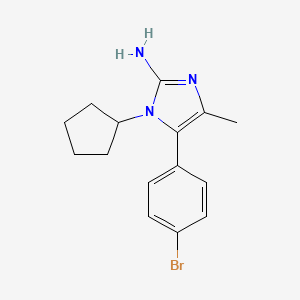

5-(4-Bromophenyl)-1-cyclopentyl-4-methyl-1H-imidazol-2-amine is a substituted imidazole derivative characterized by a bromophenyl group at the 5-position, a cyclopentyl group at the 1-position, and a methyl group at the 4-position of the imidazole ring. The cyclopentyl substituent introduces steric bulk and lipophilicity, which may influence solubility, metabolic stability, and receptor binding compared to smaller alkyl groups like methyl.

Properties

CAS No. |

918801-80-6 |

|---|---|

Molecular Formula |

C15H18BrN3 |

Molecular Weight |

320.23 g/mol |

IUPAC Name |

5-(4-bromophenyl)-1-cyclopentyl-4-methylimidazol-2-amine |

InChI |

InChI=1S/C15H18BrN3/c1-10-14(11-6-8-12(16)9-7-11)19(15(17)18-10)13-4-2-3-5-13/h6-9,13H,2-5H2,1H3,(H2,17,18) |

InChI Key |

VRNFOTJWFBPWJF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(C(=N1)N)C2CCCC2)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-1-cyclopentyl-4-methyl-1H-imidazol-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a brominated aromatic compound in the presence of a palladium catalyst.

Cyclopentyl and Methyl Group Addition: The cyclopentyl and methyl groups are introduced through alkylation reactions using appropriate alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-1-cyclopentyl-4-methyl-1H-imidazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The imidazole ring present in the compound is known for its diverse biological activities, including anticancer properties. Research indicates that imidazole derivatives can inhibit tumor growth and metastasis, making them potential candidates for cancer therapy. Studies have shown that modifications to the imidazole structure can enhance its efficacy against various cancer cell lines .

Anti-inflammatory Properties

The compound has been evaluated for its anti-inflammatory effects. Imidazole derivatives are often explored as anti-inflammatory agents due to their ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammation. In vitro studies suggest that similar compounds can significantly reduce inflammatory markers in cellular models .

Antimicrobial Activity

Research highlights the antimicrobial potential of imidazole derivatives, including 5-(4-Bromophenyl)-1-cyclopentyl-4-methyl-1H-imidazol-2-amine. The compound's structure allows it to interact with microbial enzymes, potentially leading to bactericidal effects. This makes it a candidate for further development as an antimicrobial agent .

Pharmacological Applications

Cyclic Nucleotide Phosphodiesterase Inhibition

Recent studies have investigated the role of imidazole compounds in inhibiting phosphodiesterases (PDEs), enzymes involved in cyclic nucleotide metabolism. Inhibition of these enzymes can lead to increased levels of cyclic AMP and cyclic GMP, which are important for various physiological processes. This mechanism suggests potential applications in treating cardiovascular diseases and erectile dysfunction .

Neurological Effects

Compounds containing the imidazole moiety have been studied for their neuroprotective effects. They may influence neurotransmitter systems and exhibit antidepressant properties. The structural features of this compound could be pivotal in developing new treatments for mood disorders .

Material Science Applications

Synthesis of Novel Materials

The unique properties of this compound allow it to be used as a building block in the synthesis of novel materials. Its ability to form coordination complexes with metals can be exploited in developing catalysts or sensors for chemical reactions .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-1-cyclopentyl-4-methyl-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Insights

- Substituent Effects: 1-Cyclopentyl vs. Bromophenyl Positioning: The 5-(4-bromophenyl) group is conserved across multiple analogs (e.g., triazole-thiones in ), suggesting its role in π-π stacking or halogen bonding with biological targets.

Synthetic Feasibility :

Spectroscopic Comparisons

Biological Activity

5-(4-Bromophenyl)-1-cyclopentyl-4-methyl-1H-imidazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and its implications in pharmacology.

Chemical Structure and Properties

The compound features a bromophenyl group, a cyclopentyl moiety, and an imidazole ring, which contribute to its unique chemical properties.

Molecular Formula and Weight

- Molecular Formula : CHBrN

- Molecular Weight : 284.16 g/mol

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of a cyclopentyl-substituted amine with a brominated methylimidazole precursor under basic conditions, often using solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that structurally related imidazoles possess broad-spectrum antibacterial effects against various strains, including MRSA (Methicillin-resistant Staphylococcus aureus). The compound demonstrated the ability to disperse established bacterial biofilms and showed low cytotoxicity in mammalian cells .

Anticancer Activity

The compound's potential as an anticancer agent has been explored in various studies. It has been reported to inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For example, derivatives of imidazole have been shown to reduce cell viability significantly in colorectal cancer (Caco-2) models .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors involved in critical signaling pathways. The bromine atom's presence enhances the compound's ability to interact with biological molecules, potentially influencing their activity.

Comparative Analysis

A comparison with similar compounds reveals that this compound exhibits unique properties due to its specific substitution pattern on the imidazole ring. This distinctiveness may confer enhanced reactivity and selectivity towards biological targets compared to other imidazole derivatives.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Antimicrobial, Anticancer |

| 5-bromo-1-cyclopentyl-2-methyl-1H-imidazole | Structure | Moderate Antimicrobial |

| 4-bromo-1-methyl-1H-imidazole | Structure | Low Anticancer Activity |

Case Studies

Several case studies have highlighted the efficacy of imidazole derivatives in treating bacterial infections and cancers:

- Antibacterial Efficacy : A study demonstrated that a structurally similar compound exhibited potent antibacterial activity against gram-positive bacteria with minimal cytotoxicity towards human cells, suggesting a promising therapeutic index for further development .

- Anticancer Effects : In vitro studies showed that treatment with imidazole derivatives led to significant reductions in tumor cell viability across multiple cancer cell lines, indicating potential for clinical applications in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.